

Technical Support Center: Gravimetric Determination of Nickel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gravimetric determination of nickel using dimethylglyoxime (DMG). It is intended for researchers, scientists, and drug development professionals who may encounter issues during this analytical procedure.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the gravimetric determination of nickel, presented in a question-and-answer format.

Issue: Low or No Precipitate Formation

- Question: Why is there little to no red precipitate of nickel dimethylglyoximate forming?

Answer: The formation of the nickel dimethylglyoximate precipitate is highly dependent on the pH of the solution. The precipitation is quantitative in a pH range of 5 to 9.^{[1][2][3]} If the solution is too acidic (pH < 5), the equilibrium will favor the soluble nickel(II) ion, leading to incomplete precipitation or the dissolution of any precipitate that has formed.^{[1][2][3]} The dimethylglyoxime reagent itself is a weak acid and will not effectively precipitate nickel in a strongly acidic medium due to protonation.^[4]

Troubleshooting Steps:

- Ensure the solution is buffered, typically with ammonia or a citrate buffer, to maintain the appropriate pH.[1][2][3]
- Check the pH of the solution after adding all reagents. If it is below 5, carefully add a dilute ammonia solution dropwise until the solution is slightly alkaline. A distinct smell of ammonia should be present.[1]
- Confirm that a sufficient amount of dimethylglyoxime has been added, especially if other metals that can form soluble complexes with DMG, such as cobalt, are present in high concentrations.[1][3]

Issue: Results are Consistently Too High

- Question: My calculated percentage of nickel is consistently higher than the expected value. What could be the cause?

Answer: High results in the gravimetric determination of nickel can stem from several sources of error, primarily related to the purity of the precipitate.

Potential Causes & Troubleshooting:

- Co-precipitation of Interfering Ions: Other metal ions can interfere with the analysis. For instance, iron(III) can precipitate as ferric hydroxide in the alkaline conditions required for nickel precipitation.[5] To prevent this, a masking agent like tartaric acid or citric acid should be added to the solution before making it alkaline. These agents form soluble complexes with interfering metals like iron and chromium, keeping them in solution.[1][6]
- Precipitation of Excess Reagent: Dimethylglyoxime is only slightly soluble in water and is typically prepared as an alcoholic solution.[1] Adding a large excess of the DMG reagent can cause it to precipitate along with the nickel complex, leading to a falsely high mass.[2][3][7] It is crucial to add only a slight excess of the precipitating agent.
- Incomplete Drying: The nickel dimethylglyoximate precipitate must be dried to a constant weight to ensure all moisture has been removed.[6][7] Inadequate drying will result in a higher measured mass. The precipitate should be dried at 110-120 °C.[6]

Issue: Results are Consistently Too Low

- Question: My calculated percentage of nickel is consistently lower than the expected value. What are the likely reasons?

Answer: Low results typically indicate a loss of the nickel precipitate at some stage of the experiment.

Potential Causes & Troubleshooting:

- Incomplete Precipitation: As mentioned earlier, if the pH of the solution is too acidic, the precipitation of nickel will be incomplete.[1][2][3]
- Loss of Precipitate During Transfer and Washing: Nickel dimethylglyoximate is a bulky precipitate, which can make it difficult to handle.[1][2][3] Care must be taken to quantitatively transfer the precipitate from the beaker to the filtering crucible. The precipitate is also slightly soluble in alcohol, so washing with large volumes of alcohol should be avoided.[1][3] The wash liquid should be cold water, sometimes with a few drops of ammonia, to minimize dissolution.[1]
- Washing with Pure Water: Washing the precipitate with pure distilled water can lead to peptization, where the precipitate particles revert to a colloidal state and pass through the filter. Using a wash solution containing a small amount of an electrolyte, like a few drops of ammonia in water, can prevent this.[1]
- Decomposition of Precipitate at High Temperatures: The nickel dimethylglyoximate complex can decompose at temperatures above 130 °C.[7] Ensure the drying oven is not set to a temperature exceeding this limit.

Issue: Difficulty in Filtering the Precipitate

- Question: The nickel dimethylglyoximate precipitate is very fine and difficult to filter. How can I improve its texture?

Answer: The physical characteristics of the precipitate can be improved to facilitate easier filtration.

Troubleshooting Steps:

- Homogeneous Precipitation: A denser, more easily filterable precipitate can be obtained through homogeneous precipitation. This involves slowly increasing the pH of the solution, for example, by the hydrolysis of urea, which gradually generates ammonia.[\[1\]](#)
- Digestion of the Precipitate: Allowing the precipitate to stand in the hot mother liquor for a period (a process called digestion) can promote the growth of larger, more perfect crystals, which are easier to filter.[\[2\]](#) It is recommended to keep the beaker on a water bath for 20-30 minutes after precipitation.[\[6\]](#)

Quantitative Data Summary

Source of Error	Effect on Result	Magnitude of Error	Prevention/Correction
pH too low (<5)	Low	Can be significant, leading to incomplete precipitation. [1] [2] [3]	Buffer the solution with ammonia or citrate to maintain a pH between 5 and 9. [1] [2] [3]
Excess Dimethylglyoxime	High	Dependent on the amount of excess reagent added.	Add only a slight excess of the alcoholic DMG solution. [2] [3] [7]
Interference from Fe(III)	High	Can be a major source of error if not addressed.	Add tartaric acid or citric acid as a masking agent before making the solution alkaline. [1] [6]
Incomplete Drying	High	Can lead to a significant positive error.	Dry the precipitate at 110-120 °C to a constant weight. [6] [7]
Washing with Alcohol	Low	The precipitate is slightly soluble in alcohol. [1] [3]	Wash with cold water, containing a small amount of ammonia. [1]
Peptization during Washing	Low	Loss of precipitate through the filter.	Use a wash solution containing a small amount of electrolyte (e.g., ammonia in water). [1]
Decomposition on Overheating	Low	Loss of mass due to decomposition of the complex.	Do not dry the precipitate at temperatures above 130 °C. [7]

Experimental Protocol: Gravimetric Determination of Nickel

This protocol outlines the key steps for the gravimetric determination of nickel using dimethylglyoxime.

- **Sample Preparation:** Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., nitric acid).[8] If necessary, heat the solution to ensure complete dissolution.[8]
- **Masking of Interfering Ions:** Add a solution of tartaric acid or citric acid to the sample solution to complex any interfering metal ions such as iron or chromium.[1][6]
- **pH Adjustment:** Heat the solution to about 60-80 °C.[7] Slowly add a dilute solution of ammonium hydroxide until the solution is slightly alkaline. The presence of a faint smell of ammonia indicates the correct pH.[1]
- **Precipitation:** To the hot, alkaline solution, add a 1% alcoholic solution of dimethylglyoxime slowly and with constant stirring. A bright red precipitate of nickel dimethylglyoximate should form.[3]
- **Digestion:** Allow the precipitate to digest in the hot mother liquor for at least 30 minutes to an hour to encourage the formation of larger, more easily filterable particles.[6][8]
- **Filtration:** Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[1] Ensure all the precipitate is transferred from the beaker to the crucible.
- **Washing:** Wash the precipitate several times with small portions of cold water containing a few drops of ammonia.[1] Continue washing until a test of the filtrate for chloride ions (using silver nitrate solution) is negative.[6][9]
- **Drying:** Dry the crucible containing the precipitate in an oven at 110-120 °C for at least one to two hours.[6][7]
- **Weighing:** Cool the crucible in a desiccator to room temperature and then weigh it accurately. Repeat the drying and weighing process until a constant mass is obtained (two consecutive weighings should agree within ± 0.3 mg).[6][7]

- Calculation: From the mass of the nickel dimethylglyoximate precipitate, calculate the mass and percentage of nickel in the original sample using the appropriate gravimetric factor. The weight of the precipitate multiplied by 0.2032 gives the weight of nickel.[8]

Visualization of Troubleshooting Workflow

[Click to download full resolution via product page](#)

A troubleshooting workflow for the gravimetric determination of nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. people.bu.edu [people.bu.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 8. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Support Center: Gravimetric Determination of Nickel]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143609#sources-of-error-in-the-gravimetric-determination-of-nickel\]](https://www.benchchem.com/product/b1143609#sources-of-error-in-the-gravimetric-determination-of-nickel)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com